molecular formula C17H21N3O2S B6122250 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-isopropylphenyl)acetamide

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-isopropylphenyl)acetamide

Cat. No. B6122250
M. Wt: 331.4 g/mol
InChI Key: SFDGTNUWRVGRDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-isopropylphenyl)acetamide, also known as Epetraborole, is a novel antibiotic drug that has been recently developed for the treatment of bacterial infections.

Mechanism of Action

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-isopropylphenyl)acetamide selectively targets the bacterial leucyl-tRNA synthetase enzyme, which is responsible for the incorporation of leucine into proteins during bacterial protein synthesis. By inhibiting this enzyme, 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-isopropylphenyl)acetamide disrupts the normal functioning of the bacterial cell, leading to the inhibition of bacterial growth and survival. This mechanism of action is unique and has not been exploited by any other antibiotic drug, making 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-isopropylphenyl)acetamide a promising candidate for the treatment of drug-resistant bacterial infections.
Biochemical and Physiological Effects:
2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-isopropylphenyl)acetamide has been shown to have minimal toxicity and side effects in animal models, making it a safe and well-tolerated drug. It has also been shown to have good pharmacokinetic properties, with high bioavailability and a long half-life, making it suitable for oral administration. 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-isopropylphenyl)acetamide has been shown to be effective against a broad range of bacterial strains, including drug-resistant strains, making it a valuable addition to the antibiotic arsenal.

Advantages and Limitations for Lab Experiments

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-isopropylphenyl)acetamide has several advantages for lab experiments, including its high potency, broad-spectrum activity, and unique mechanism of action. However, its high cost and limited availability may limit its use in some research settings. Additionally, the potential for the development of resistance to 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-isopropylphenyl)acetamide should be carefully monitored, as with any antibiotic drug.

Future Directions

There are several potential future directions for the development and use of 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-isopropylphenyl)acetamide. These include the optimization of its synthesis and production, the development of new formulations and delivery methods, and the exploration of its potential for combination therapy with other antibiotics. Additionally, further research is needed to fully understand the mechanism of action of 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-isopropylphenyl)acetamide and its potential for the treatment of bacterial infections in humans.
Conclusion:
In conclusion, 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-isopropylphenyl)acetamide is a promising new antibiotic drug that has been developed for the treatment of bacterial infections. Its unique mechanism of action and broad-spectrum activity make it a valuable addition to the antibiotic arsenal. Further research is needed to fully explore its potential for the treatment of drug-resistant bacterial infections and to optimize its use in clinical settings.

Synthesis Methods

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-isopropylphenyl)acetamide is synthesized through a multistep process, starting with the reaction of 2-chloro-N-(2-isopropylphenyl)acetamide with 4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinethiol in the presence of a base, followed by purification and isolation of the desired compound. The synthesis of 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-isopropylphenyl)acetamide has been optimized to achieve high yields and purity, making it suitable for large-scale production.

Scientific Research Applications

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-isopropylphenyl)acetamide has been extensively studied for its antibacterial activity against a broad range of Gram-positive and Gram-negative bacteria, including drug-resistant strains. It has been shown to inhibit the activity of leucyl-tRNA synthetase, an essential enzyme for protein synthesis in bacteria, leading to the disruption of bacterial growth and survival. 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-isopropylphenyl)acetamide has also been tested in animal models for its efficacy and safety, demonstrating promising results for the treatment of bacterial infections.

properties

IUPAC Name

2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-propan-2-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-4-12-9-15(21)20-17(18-12)23-10-16(22)19-14-8-6-5-7-13(14)11(2)3/h5-9,11H,4,10H2,1-3H3,(H,19,22)(H,18,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDGTNUWRVGRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=CC=C2C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-propan-2-ylphenyl)acetamide

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